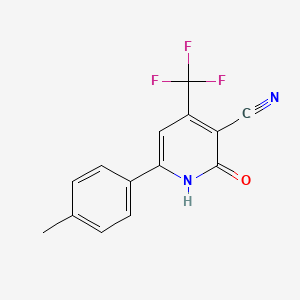

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group, a hydroxyl group, a p-tolyl group, and a carbonitrile group attached to a pyridine ring. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .

作用機序

The mechanism of action of trifluoromethylated compounds can vary depending on their specific structure and application. For example, some trifluoromethylated compounds used in the pharmaceutical industry act as serotonin releasing agents, agonists of the serotonin 5-HT2 receptors, and σ1 receptor positive modulators .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The trifluoromethyl group in 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile can interact with various biomolecules. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Cellular Effects

The cellular effects of this compound are not fully understood due to limited studies. Related compounds with trifluoromethyl groups have shown significant effects on cells. For example, a 4-trifluoromethyl analogue of celecoxib inhibited the severity of collagen-induced arthritis and collagen antibody-induced arthritis more strongly than celecoxib itself .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Related compounds with trifluoromethyl groups have shown interesting mechanisms. For instance, the trifluoromethyl group in a molecule can attack the carbonyl to generate an alkoxide anion, which is then silylated by the reagent to give the overall addition product .

Temporal Effects in Laboratory Settings

Related compounds with trifluoromethyl groups have shown that the generation of superoxide radicals competed with singlet oxygen production in cells in normoxia, but became dominant under hypoxia .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Related compounds with trifluoromethyl groups have shown significant effects. For example, a 4-trifluoromethyl analogue of celecoxib showed more potent effects in reducing the severity of arthritis in animal models than celecoxib itself .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Related compounds with trifluoromethyl groups have shown interesting metabolic pathways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Related compounds with trifluoromethyl groups have shown significant effects. For example, a 4-trifluoromethyl analogue of celecoxib showed significant subcellular localization in mitochondria .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds with trifluoromethyl groups have shown significant subcellular localization. For example, a 4-trifluoromethyl analogue of celecoxib showed significant subcellular localization in mitochondria .

準備方法

Synthetic Routes and Reaction Conditions

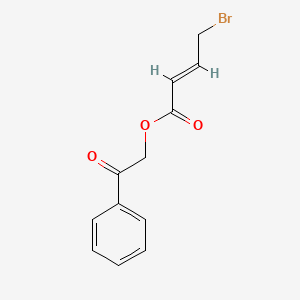

The synthesis of 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base, and acetonitrile (CH3CN) as the solvent at 35°C .

Industrial Production Methods

Industrial production of this compound may involve simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of trifluoromethylated pyridine derivatives in good yields .

化学反応の分析

Types of Reactions

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(Trifluoromethyl)-2-oxo-6-p-tolylpyridine-3-carbonitrile.

Reduction: Formation of 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule due to its enhanced lipophilicity and metabolic stability.

Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group attached to a benzene ring.

2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a fluorine atom attached to a pyridine ring.

α-(Trifluoromethyl)styrene: Contains a trifluoromethyl group attached to a styrene moiety

Uniqueness

4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. This makes it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEBWSHEZJTXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)